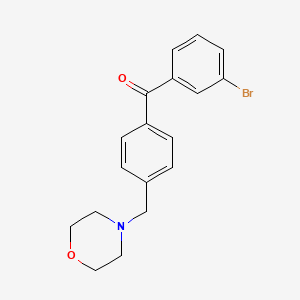

3-Bromo-4'-morpholinomethyl benzophenone

描述

Significance of Complex Molecular Architectures in Modern Chemical Science

Complex molecular architectures are fundamental to progress in both material and biomedical sciences. The specific three-dimensional arrangement of atoms and functional groups within a molecule dictates its properties and functions. In material science, understanding a polymer's molecular architecture—the arrangement and interaction of its molecular chains—is crucial for designing materials with specific, desirable characteristics. This extends to the nanoscale, where the self-assembly of molecules into defined aggregates is a key method for building long-range, ordered hierarchical structures from the bottom up. The growing demand for functional systems in areas like device miniaturization and energy materials fuels the need for increasingly complex molecular designs.

This complexity is not merely about size, but about the precise control over a molecule's structure to achieve a specific function. The synthesis of well-defined branched molecules, for instance, is more challenging than creating linear structures but is of great interest due to their unique properties. Researchers are developing modular, stepwise approaches to construct large, intricate structures from smaller building blocks, overcoming limitations of traditional polymerization techniques. This allows for the creation of novel architectures that can serve as molecular wires for electron transport or mimic complex biological processes.

Interdisciplinary Research Perspectives in Contemporary Organic Chemistry

Modern organic chemistry has evolved far beyond its traditional boundaries, thriving at the interface with other scientific fields. Research is often inherently interdisciplinary, drawing on and contributing to polymer chemistry, materials science, inorganic chemistry, physical chemistry, and biology. This collaborative approach is essential for tackling multifaceted challenges in areas like medicine and energy. For organic chemistry to continue its growth, an open-minded approach that fosters effective communication and collaboration between researchers from different disciplines is paramount.

This synergy is evident in numerous research areas. In biomedical sciences, understanding the structure, dynamics, and interactions of molecules is fundamental to deciphering the chemical basis of health and disease. Organic chemists play a central role in designing and synthesizing new therapeutic agents. uspto.gov Similarly, in the quest for sustainable energy, chemists are creating new organic semiconductors and nanostructures for more efficient solar cells. uspto.gov The field's expansion is driven by exploring these interfaces, developing new synthetic methodologies to create molecules with novel and fundamentally unusual properties. uspto.gov

Contextualization of 3-Bromo-4'-morpholinomethyl Benzophenone (B1666685) within Current Research Paradigms

Within this landscape of complex, interdisciplinary research, specific molecules are synthesized as tools for exploration or as candidates for specific applications. 3-Bromo-4'-morpholinomethyl benzophenone, also known by its systematic name (3-bromophenyl)(4-(morpholinomethyl)phenyl)methanone, is one such compound. While detailed, peer-reviewed research on this specific molecule is not extensively available in the public domain, its structural components suggest its potential relevance in several contemporary research areas, particularly in medicinal chemistry and materials science.

The compound's identity is established by its unique CAS Number, 898769-90-9, and its fundamental chemical properties have been predicted and are available through chemical supplier catalogs. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H18BrNO2 chemicalbook.com |

| Formula Weight | 360.24 g/mol chemicalbook.com |

| CAS Number | 898769-90-9 chemicalbook.com |

| Predicted Boiling Point | 469.8 ± 45.0 °C chemicalbook.com |

| Predicted Density | 1.379 ± 0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 6.10 ± 0.10 chemicalbook.com |

The potential research applications of this molecule can be inferred by examining its constituent structural motifs:

The Benzophenone Scaffold: The benzophenone core is a ubiquitous and versatile structure in medicinal chemistry. It is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its derivatives are crucial components in various marketed drugs and are also used as photoinitiators in polymer chemistry.

The Morpholine (B109124) Moiety: The morpholine ring is a common heterocyclic motif incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Derivatives containing a morpholinomethyl group have been investigated for various therapeutic applications, including as potential anticancer agents. For example, certain 3-(morpholinomethyl)benzofuran derivatives have shown potent activity against non-small cell lung carcinoma cell lines.

The Aryl Bromide: The bromine atom on one of the phenyl rings serves as a crucial functional handle for further chemical modification. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are powerful tools in modern organic synthesis, allowing for the facile construction of complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. This synthetic versatility allows a molecule like this compound to serve as an intermediate or building block for creating a library of more complex derivatives for screening and development.

Given these features, this compound is positioned as a compound of interest in drug discovery, potentially as a scaffold for developing kinase inhibitors. The p38 MAP kinase, for instance, is a well-established therapeutic target for inflammatory diseases, and small molecule inhibitors are actively being developed. nih.govnih.gov The benzophenone structure provides a rigid core from which the morpholine and other potential groups can interact with target proteins, making it a plausible starting point for the synthesis of novel therapeutic candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFMSGJEXMCFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642629 | |

| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-90-9 | |

| Record name | Methanone, (3-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involved in the Formation and Transformation of 3 Bromo 4 Morpholinomethyl Benzophenone

Fundamental Principles of Organic Reaction Mechanisms as Applied to Multi-Functional Compounds

The reactivity of a multi-functional compound such as 3-Bromo-4'-morpholinomethyl benzophenone (B1666685) is dictated by the interplay of its various functional groups. The presence of an aromatic ketone, a bromo substituent, and a morpholinomethyl group introduces a range of possible reaction pathways. The principles of electrophilic aromatic substitution, nucleophilic substitution, and the influence of directing groups are central to understanding its synthesis and reactivity.

Reactive intermediates, which are transient, high-energy molecules, play a pivotal role in dictating the course of a chemical reaction. lumenlearning.com In the context of the synthesis of 3-Bromo-4'-morpholinomethyl benzophenone, key intermediates include carbocations, acylium ions, and other charged species. lumenlearning.comyoutube.com These intermediates are typically short-lived and highly reactive, quickly converting to more stable molecules. lumenlearning.com Their formation and stability are influenced by factors such as resonance and the electronic nature of substituents on the aromatic rings.

Investigation of Reaction Pathways for Key Synthetic Steps

The synthesis of this compound likely involves a sequence of well-established organic reactions. A plausible synthetic route would involve the formation of the benzophenone core followed by the introduction of the morpholinomethyl group.

The formation of the central diaryl ketone core of this compound is typically achieved through a Friedel-Crafts acylation reaction. masterorganicchemistry.com This classic example of electrophilic aromatic substitution involves the reaction of an acyl halide or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst.

The mechanism of Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate a highly electrophilic acylium ion (RCO⁺). numberanalytics.combyjus.com This resonance-stabilized intermediate is the active electrophile in the reaction. byjus.com

Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. byjus.com During this step, the aromaticity of the ring is temporarily disrupted. byjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the final aryl ketone product. byjus.com The catalyst is also regenerated in this step. byjus.com

In the synthesis of this compound, a likely precursor would be the Friedel-Crafts acylation of a suitable toluene (B28343) derivative with 3-bromobenzoyl chloride. The directing effects of the substituents on both aromatic rings will influence the regioselectivity of the reaction. The methyl group on the toluene ring is an ortho-, para-director, while the bromo group on the benzoyl chloride is a deactivating meta-director. chemguide.co.uklibretexts.org However, in acylation reactions involving substituted toluenes, the substitution often occurs predominantly at the para position. chemguide.co.uklibretexts.org

Table 1: Key Steps in Friedel-Crafts Acylation

| Step | Description | Key Intermediate |

| 1 | Reaction of acyl chloride with a Lewis acid catalyst. | Acylium ion |

| 2 | Electrophilic attack of the acylium ion on the aromatic ring. | Cyclohexadienyl cation (Arenium ion) |

| 3 | Deprotonation to restore aromaticity and regenerate the catalyst. | Aryl ketone (product) |

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer an alternative route for the synthesis of diaryl ketones. rsc.org These reactions typically involve the palladium-catalyzed coupling of an organoboron compound with an organohalide. rsc.org

The introduction of the morpholinomethyl group onto the benzophenone core involves the formation of a carbon-nitrogen (C-N) bond. This can be achieved through various methods, including the amination of a benzylic halide. For instance, if the starting toluene derivative contains a methyl group, it can be halogenated at the benzylic position to form a benzylic bromide. Subsequent nucleophilic substitution with morpholine (B109124) would then yield the desired 4'-morpholinomethyl group.

The mechanism of this Sₙ2 reaction involves the backside attack of the nucleophilic nitrogen atom of morpholine on the electrophilic benzylic carbon, displacing the bromide leaving group. The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis, with mechanisms ranging from nucleophilic substitution to metal-catalyzed cross-coupling reactions. numberanalytics.comnih.gov

The formation of the carbon-bromine (C-Br) bond on one of the aromatic rings is typically achieved through electrophilic aromatic bromination. This reaction involves the treatment of the aromatic substrate with a source of electrophilic bromine, often in the presence of a Lewis acid catalyst like FeBr₃.

Catalysts play a critical role in directing the mechanism of organic reactions by providing an alternative, lower-energy reaction pathway. In Friedel-Crafts acylation, Lewis acid catalysts like AlCl₃ are essential for generating the highly reactive acylium ion electrophile. numberanalytics.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. numberanalytics.com While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts and can be sensitive to moisture.

Modern research has focused on developing more sustainable and reusable catalysts. Heterogeneous catalysts, such as zeolites and metal oxides, offer advantages in terms of easy separation and reduced environmental impact. acs.org For instance, zeolites can act as solid acid catalysts, promoting the formation of the acylium ion within their porous structure. acs.org Other metal chlorides, such as FeCl₃ and ZnCl₂, have also been used, sometimes requiring higher reaction temperatures to achieve acceptable yields. researchgate.net The catalytic activity is influenced by the acid strength of the metal, with the order of efficiency for some metals in acylating toluene being Al > Ga > Fe. acs.org

In cross-coupling reactions, transition metal catalysts, particularly palladium complexes, are instrumental in facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that leads to the formation of the new carbon-carbon bond. edubirdie.com

Experimental and Computational Approaches to Mechanistic Studies

Spectroscopic methods are powerful tools for the direct observation and characterization of transient reaction intermediates. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time information about the structural changes occurring during a reaction. researchgate.netnih.gov

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is highly sensitive for detecting charged intermediates, even at very low concentrations. nih.govresearchgate.net This makes it an invaluable tool for identifying and characterizing species like acylium ions and other cationic intermediates involved in Friedel-Crafts reactions and other electrophilic substitutions. nih.gov By monitoring the reaction mixture over time, it is possible to track the appearance and disappearance of intermediates, providing crucial data for understanding the reaction pathway. nih.gov

Table 2: Spectroscopic Techniques for Monitoring Reaction Intermediates

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information of molecules in solution. |

| Infrared (IR) Spectroscopy | Identification of functional groups and changes in bonding. |

| Mass Spectrometry (MS) | Detection and identification of charged intermediates and products. |

Isotope Labeling Studies for Pathway Determination

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can track the position of the labeled atom in the products, providing definitive evidence for proposed reaction mechanisms. wikipedia.org

Formation Pathway:

The synthesis of this compound likely involves two key reactions: the Friedel-Crafts acylation of bromobenzene (B47551) with a 4-morpholinomethyl benzoyl derivative, or a Friedel-Crafts acylation followed by a Mannich reaction. Isotope labeling could be hypothetically employed to confirm the mechanism of these steps.

Friedel-Crafts Acylation: In a typical Friedel-Crafts acylation, an acylium ion is generated from an acyl halide or anhydride in the presence of a Lewis acid. organic-chemistry.org To confirm the intramolecular or intermolecular nature of acyl group transfer, a crossover experiment could be designed. For instance, if the acylation proceeds by reacting 3-bromobenzoyl chloride with N-phenylmorpholine, one could use ¹³C-labeled 3-bromobenzoyl chloride. The position of the ¹³C label in the final product would confirm that the carbonyl group originates from the acyl chloride. Studies on Friedel-Crafts reactions have shown that C-H bond cleavage is generally not the rate-determining step, and thus a significant kinetic isotope effect is not observed when deuterated arenes are used. researchgate.net

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In the context of forming the 4'-morpholinomethyl group, a precursor benzophenone could react with formaldehyde (B43269) and morpholine. To elucidate this pathway, deuterium labeling could be employed. For example, using deuterated formaldehyde (D₂CO) would result in the incorporation of deuterium into the methylene (B1212753) bridge connecting the morpholine and benzophenone moieties. The detection of this deuterium in the final product would confirm the role of formaldehyde as the source of the methylene carbon.

A hypothetical isotope labeling study for the Mannich reaction step is outlined in the table below:

| Reactant | Isotope Label | Expected Labeled Position in Product | Mechanistic Insight |

| Formaldehyde | ¹³C | Methylene bridge carbon | Confirms formaldehyde as the source of the bridging carbon. |

| Formaldehyde | Deuterium (D) | Methylene bridge hydrogens | Provides evidence for the electrophilic addition of the iminium ion to the benzophenone ring. |

| Morpholine | ¹⁵N | Nitrogen atom of the morpholine ring | Tracks the integrity of the morpholine ring throughout the reaction. |

Transformation Pathway:

The bromine atom on the benzophenone core represents a potential site for transformation via nucleophilic aromatic substitution (SNAr). Isotope labeling can be used to probe the mechanism of such a substitution. For instance, if the bromo group is substituted by a nucleophile (e.g., a methoxide (B1231860) ion), conducting the reaction with a ¹³C-labeled substrate at the carbon bearing the bromine atom can help in tracking the fate of this carbon. The generally accepted mechanism for SNAr involves the formation of a Meisenheimer complex as a resonance-stabilized intermediate. chemistrysteps.comwikipedia.org The rate of this reaction is often dependent on the electron-withdrawing nature of substituents on the aromatic ring. masterorganicchemistry.com

Kinetic Analysis and Determination of Rate-Determining Steps

Formation Pathway:

Friedel-Crafts Acylation: The rate-determining step in Friedel-Crafts acylation is typically the formation of the sigma complex (also known as the arenium ion), where the aromatic ring attacks the electrophilic acylium ion, thereby disrupting its aromaticity. organic-chemistry.org This step is energetically unfavorable. The subsequent deprotonation to restore aromaticity is a fast process. researchgate.net A kinetic study of the acylation step in the synthesis of a benzophenone derivative would likely show that the reaction rate is dependent on the concentrations of both the aromatic substrate and the acylating agent/Lewis acid complex.

A hypothetical set of kinetic data for the Mannich reaction is presented below, illustrating how the initial rate changes with reactant concentrations.

| Experiment | [Benzophenone Precursor] (M) | [Iminium Ion] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Transformation Pathway:

Nucleophilic Aromatic Substitution (SNAr): For the transformation of this compound via SNAr, the rate-determining step is the initial nucleophilic attack on the carbon atom bearing the bromine, leading to the formation of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This is because this step involves the disruption of the aromatic system. The subsequent loss of the bromide ion to restore aromaticity is a faster process. The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluorine often being a better leaving group than other halogens in this specific reaction type, contrary to SN1 and SN2 reactions. wikipedia.orgmasterorganicchemistry.com This is because the high electronegativity of fluorine activates the ring towards nucleophilic attack, which is the rate-limiting step. masterorganicchemistry.com Kinetic studies would show that the reaction rate is proportional to the concentrations of both the benzophenone substrate and the incoming nucleophile.

Advanced Spectroscopic Techniques for Structural Characterization and Elucidation of 3 Bromo 4 Morpholinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.

One-dimensional NMR spectra provide fundamental information about the types and number of protons and carbons in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton. In 3-Bromo-4'-morpholinomethyl benzophenone (B1666685), the spectrum can be divided into distinct regions corresponding to the aromatic protons, the methylene (B1212753) bridge protons, and the morpholine (B109124) ring protons. The aromatic region typically shows complex splitting patterns due to proton-proton coupling. The methylene protons connecting the benzophenone core to the morpholine ring appear as a characteristic singlet, while the morpholine protons show two distinct triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum displays a single peak for each chemically non-equivalent carbon atom. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (including those directly bonded to bromine and the carbonyl group), the methylene bridge carbon, and the carbons of the morpholine ring. The chemical shift of the carbonyl carbon is typically found significantly downfield (around 195 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-4'-morpholinomethyl Benzophenone

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~195.5 |

| Aromatic C-Br | - | ~122.0 |

| Aromatic CHs | ~7.30 - 7.85 (multiplets) | ~128.0 - 138.0 |

| Methylene (-CH₂-) | ~3.55 (singlet) | ~62.0 |

| Morpholine (-N-CH₂-) | ~2.45 (triplet) | ~53.5 |

| Morpholine (-O-CH₂-) | ~3.70 (triplet) | ~66.8 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the two aromatic rings and within the morpholine ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the singlet at ~3.55 ppm in the ¹H spectrum would correlate to the carbon signal at ~62.0 ppm in the ¹³C spectrum, confirming the assignment of the methylene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.nethuji.ac.il This is particularly useful for determining the three-dimensional conformation and stereochemistry of a molecule. For instance, NOESY could show correlations between the methylene bridge protons and the ortho-protons on the adjacent phenyl ring, providing insight into the molecule's preferred conformation.

Table 2: Key Predicted 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Significance |

| COSY | Morpholine (-N-CH₂-) | Morpholine (-O-CH₂-) | Confirms morpholine ring structure |

| HSQC | Methylene (-CH₂-) | Methylene (-CH₂-) Carbon | Assigns methylene carbon |

| HMBC | Methylene (-CH₂-) | Aromatic Quaternary Carbon | Connects morpholinomethyl group to phenyl ring |

| HMBC | Aromatic Protons (ortho to C=O) | Carbonyl Carbon | Connects phenyl rings to the carbonyl group |

| NOESY | Methylene (-CH₂-) | Aromatic Protons (ortho) | Provides conformational information |

Beyond basic structural elucidation, advanced NMR techniques like variable-temperature (VT) NMR can be employed to study the dynamic processes and conformational equilibria of the molecule. For this compound, VT-NMR could be used to investigate the rotational barrier around the aryl-carbonyl bonds and the ring inversion dynamics of the morpholine moiety, which typically exists in a chair conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. fu-berlin.de

High-Resolution Mass Spectrometry measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₈H₁₈BrNO₂ by comparing the experimentally measured exact mass to the theoretically calculated mass. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.

Table 3: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Calculated Exact Mass [M+H]⁺ | 360.0594 u |

| Observed Exact Mass [M+H]⁺ | ~360.0592 u |

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. wvu.edu The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" that is highly characteristic of the molecule's structure. The fragmentation pattern helps to identify the different building blocks of the molecule and how they are connected.

For this compound, a primary and highly favorable fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinomethyl cation or a neutral loss of morpholine. Another common fragmentation involves the cleavage of the bonds adjacent to the carbonyl group.

Table 4: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 360/362 | 260/262 | C₄H₈NO | [Br-C₆H₄-CO-C₆H₄-CH₂]⁺ |

| 360/362 | 183/185 | C₁₁H₁₂NO | [Br-C₆H₄-CO]⁺ |

| 360/362 | 100 | C₁₂H₈BrO | [C₄H₈N-CH₂]⁺ (Morpholinomethyl cation) |

| 360/362 | 157 | C₁₂H₁₂NO₂ | [Br-C₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which acts as a molecular "fingerprint." For this compound, the IR spectrum provides definitive evidence for its key structural components: the benzophenone core, the bromo-substituent, and the morpholinomethyl group.

The analysis of the spectrum is based on the identification of characteristic absorption bands corresponding to specific molecular vibrations (stretching and bending). The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the range of 1650-1670 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. For instance, the vibrational spectrum of pure benzophenone shows a strong absorption band at 1652 cm⁻¹. researchgate.net

The presence of the morpholine ring and other structural features can be confirmed by several other key absorptions:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the two phenyl rings.

Aliphatic C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) groups in the morpholine ring and the methylene bridge. researchgate.net

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the morpholine ring typically appears in the 1100-1250 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the morpholine ring gives rise to a strong and characteristic C-O-C stretching band, usually found between 1070 cm⁻¹ and 1150 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

C-Br Stretching: The vibration of the carbon-bromine bond on the phenyl ring is expected to produce a band in the lower frequency "fingerprint" region, typically between 500 and 690 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1650 - 1670 |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tertiary Amine (C-N) | Stretching | 1100 - 1250 |

| Ether (C-O-C) | Stretching | 1070 - 1150 |

| Aryl Halide (C-Br) | Stretching | 500 - 690 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The benzophenone moiety in this compound is the primary chromophore, responsible for its characteristic UV absorption profile.

The UV spectrum of benzophenone itself typically displays two main absorption bands:

A strong absorption band around 250 nm, which is attributed to the π → π* electronic transition of the conjugated aromatic system. mdpi.com

A weaker, longer-wavelength band between 330-350 nm, resulting from the n → π* transition involving the non-bonding electrons of the carbonyl oxygen atom. mdpi.comresearchgate.net

The presence of substituents on the phenyl rings can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are known as bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength).

In this compound, two different substituents are present:

Bromo Group (-Br): As a halogen, the bromo group acts as an auxochrome. Its electron-donating resonance effect and electron-withdrawing inductive effect can lead to a bathochromic shift of the π → π* transition.

Morpholinomethyl Group (-CH₂-N(CH₂CH₂)₂O): This group, particularly the nitrogen atom, can also act as an auxochrome. The presence of non-bonding electrons on the nitrogen can extend the conjugation and influence the electronic transitions, often resulting in a red shift. Studies have shown that both electron-donating and electron-withdrawing substituents on the benzophenone structure can cause a bathochromic shift. nih.govresearchgate.net

The solvent used for analysis also plays a crucial role. Polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax. For instance, the n → π* transition often undergoes a hypsochromic shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. researchgate.netuobabylon.edu.iq

The expected UV-Vis spectral data for this compound would therefore feature a modified benzophenone spectrum, with anticipated bathochromic shifts in the π → π* band due to the combined electronic effects of the bromo and morpholinomethyl substituents.

| Transition Type | Typical λmax for Benzophenone (nm) | Expected Shift for Substituted Compound | Reason |

| π → π | ~250 | Bathochromic (Red Shift) | Extended conjugation and auxochromic effects of -Br and morpholinomethyl groups. |

| n → π | ~340 | Hypsochromic (Blue Shift) in polar solvents | Stabilization of non-bonding electrons on carbonyl oxygen by polar solvent molecules. |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise information about bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not available in the searched literature, the principles of the technique and the expected structural features can be discussed based on known structures of benzophenone and its derivatives. nih.govresearchgate.netacs.org If a suitable single crystal of the title compound were grown, X-ray diffraction analysis would provide:

Precise Molecular Geometry: Accurate measurements of all bond lengths (e.g., C=O, C-Br, C-N, C-C) and angles, providing insight into the electronic environment and hybridization of each atom.

Conformation: The dihedral angles between the two phenyl rings and the carbonyl group would be determined. In benzophenone itself, the phenyl rings are not coplanar but are twisted out of the plane of the carbonyl group, with a dihedral angle of approximately 54-56°. researchgate.net Similar non-planar conformation would be expected for this derivative.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or π-π stacking that stabilize the crystal structure.

The following table presents typical crystallographic parameters that would be determined from such an analysis, with reference values from a known polymorph of benzophenone for context. nih.govresearchgate.net

| Parameter | Information Provided | Example Value (Metastable β-Benzophenone) nih.gov |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | C2/c |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the repeating unit | a=16.22 Å, b=8.15 Å, c=16.33 Å, β=112.91° |

| Bond Lengths (e.g., C=O) | Distance between atomic nuclei | ~1.22 Å |

| Bond Angles (e.g., C-CO-C) | Angle between three connected atoms | ~122° |

| Torsional Angles | Rotation around bonds | Defines molecular conformation |

Integrated Spectroscopic Data Interpretation Methodologies for Complex Structures

While each spectroscopic technique provides valuable but limited information, the unambiguous structural elucidation of a complex molecule like this compound relies on the synergistic integration of data from multiple analytical methods. sciepub.comslideshare.netsolubilityofthings.com This integrated approach ensures that all aspects of the molecular structure are cross-validated, leading to a confident and complete characterization.

The typical workflow for structural determination combines information as follows:

Mass Spectrometry (MS): The first step is often to determine the molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass of the compound, allowing for the calculation of its elemental composition (C₂₀H₂₀BrNO₂). The fragmentation pattern observed in the mass spectrum would also offer clues about the structural components, such as the loss of a morpholine group or a bromo-benzoyl fragment.

Infrared (IR) Spectroscopy: As detailed in section 4.3, the IR spectrum is used to identify the key functional groups present. For this compound, the confirmation of a ketone (C=O), an ether (C-O-C), a tertiary amine (C-N), an aryl bromide (C-Br), and aromatic rings provides a foundational checklist of structural features that must be accounted for.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful tool for mapping the carbon-hydrogen framework.

¹H NMR would show the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. One would expect to see distinct signals for the aromatic protons on both rings, the methylene protons of the morpholine ring, and the benzylic methylene protons.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and the carbonyl carbon.

UV-Vis Spectroscopy: Following the initial structural hypothesis built from MS, IR, and NMR, UV-Vis spectroscopy (section 4.4) is used to confirm the nature of the chromophore. The observed λmax values for the π → π* and n → π* transitions would be compared with expected values for a substituted benzophenone system, corroborating the presence of the conjugated diaryl ketone core.

While general computational methods are widely applied to characterize various chemical compounds, including derivatives of benzophenone researchgate.netresearchgate.net and other complex molecules, nih.govnih.gov the scientific community has not published specific findings for this compound that align with the requested detailed outline. Research in computational chemistry is highly specific to the molecule being studied, and data cannot be accurately extrapolated from different compounds.

General advancements in computational chemistry include:

Quantum Mechanical Calculations: Methods like DFT are routinely used to study the electronic structure and reactivity of molecules, providing insights into their ground state and properties. researchgate.net

Machine Learning and AI: These approaches are becoming increasingly important in chemistry for predicting molecular properties, which can accelerate the discovery of new materials and pharmaceuticals by modeling quantitative structure-property relationships (QSPR). neurips.ccnih.govchemrxiv.org This allows researchers to estimate properties for new molecules based on data from existing ones. google.commdpi.com

However, without specific studies on this compound, it is not possible to provide the detailed, scientifically accurate data and analysis requested for the specified subsections, such as geometry optimization, molecular orbital analysis, prediction of spectroscopic parameters, conformational space exploration, or computational analysis of reaction mechanisms. The generation of such specific data would require original, dedicated research using specialized software and computational resources.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail due to the absence of published research on this specific compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Morpholinomethyl Benzophenone

In Silico Exploration of Chemical Space for Benzophenone (B1666685) and Morpholine (B109124) Derivatives

The exploration of the chemical space for benzophenone and morpholine derivatives through computational, or in silico, methods has become an indispensable tool in modern medicinal chemistry. These theoretical investigations allow for the prediction of molecular properties, potential biological activities, and structure-activity relationships (SAR) without the immediate need for synthetic chemistry and biological screening. This approach accelerates the drug discovery process by prioritizing compounds with higher probabilities of success and providing insights into their mechanisms of action at a molecular level.

In silico studies of benzophenone and morpholine derivatives often involve a variety of computational techniques. Molecular docking, for instance, is widely used to predict the binding orientation and affinity of a ligand to a specific protein target. Quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activities. Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the stability of ligand-protein complexes over time. Chemoinformatics tools are also employed to analyze large libraries of these derivatives, assessing their diversity and complexity.

A significant focus of the in silico exploration of this chemical space has been the identification of novel therapeutic agents. For example, computational studies have been instrumental in evaluating benzophenone-morpholine conjugates for their potential as anticancer agents. These studies have shown that substituents on both the benzophenone and morpholine rings play a crucial role in their biological activity. For instance, the presence of a methyl group on the B ring of benzophenone and a bromo group at the ortho position of the A ring have been identified as significant for extensive anti-mitogenic activity in certain series of compounds. nih.gov

Molecular docking studies have revealed favorable binding affinities of morpholine-conjugated benzophenone analogues towards enzymes such as α-glycosidase and α-amylase. researchgate.net The stability of these interactions is often further investigated using molecular dynamics simulations. researchgate.net Such computational approaches are not limited to enzyme inhibition; they have also been used to predict the cytotoxic effects of these compounds against various cancer cell lines, including A549, HeLa, and MCF-7.

The predictive power of in silico methods also extends to the assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery pipeline is crucial for avoiding late-stage failures. For polyprenylated benzophenones, in silico ADMET analysis has indicated their potential as oral drug candidates. mdpi.com

The following table summarizes representative findings from in silico studies on various benzophenone and morpholine derivatives, illustrating the types of data generated and their implications for drug design.

| Compound Class | Target/Assay | In Silico Method | Key Findings |

| Morpholine Conjugated Benzophenone Analogues | α-glycosidase | Molecular Docking | Favorable binding affinity (-10.9 kcal/mol) compared to acarbose (B1664774) (-8.6 kcal/mol). researchgate.net |

| Morpholine Conjugated Benzophenone Analogues | α-amylase | Molecular Docking | Favorable binding affinity (-9.0 kcal/mol) compared to acarbose (-6.0 kcal/mol). researchgate.net |

| Polyprenylated Benzophenones | P-glycoprotein (P-gp) | Molecular Docking | Guttiferone K and Oblongifolin C showed greater binding affinity to the ATP-binding site than verapamil. japsonline.com |

| Benzophenone Thiazole Derivatives | Cyclooxygenase (COX) Isoenzymes | Molecular Docking | Demonstrated inhibitory potential, guiding synthesis for anti-inflammatory evaluation. mdpi.com |

| Benzophenone Hydrazone Derivatives | Cathepsin L and Cathepsin B | In Silico Screening | Identified compounds with potent inhibitory activities (IC50 ranged from 0.071 to 0.303 μM). researchgate.net |

Detailed research findings from these computational explorations provide valuable insights. For instance, in the study of morpholine-conjugated benzophenone analogues, molecular dynamics simulations over 100 ns demonstrated the stability of the ligand-enzyme complex, reinforcing the docking results. researchgate.net For polyprenylated benzophenones, in silico tools predicted that these compounds are substrates and inhibitors of P-glycoprotein, a protein involved in multidrug resistance. japsonline.com This information is critical for understanding potential drug-drug interactions.

Furthermore, network pharmacology and molecular docking have been combined to investigate the antitumor mechanisms of benzophenone derivatives. semanticscholar.orgnih.gov These studies can identify potential target hub genes and signaling pathways, providing a holistic view of the compound's mode of action. semanticscholar.orgnih.gov The application of high-level quantum chemical methods like G3MP2 and G4 has also been used to estimate the standard molar enthalpies of formation of substituted benzophenones, providing fundamental thermochemical data. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Bromo 4 Morpholinomethyl Benzophenone Analogues

Theoretical Underpinnings of Structure-Activity Relationships in Organic Chemistry

The primary goals of SAR studies are to enhance the desired activity, increase selectivity for the target, and reduce unwanted side effects. slideshare.netsolubilityofthings.com This is achieved by understanding how changes in physicochemical properties—such as lipophilicity (hydrophobicity), electronic distribution, and steric bulk—influence a compound's absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. slideshare.net The iterative process of synthesizing and testing new analogues based on SAR findings is a cornerstone of modern drug discovery, facilitating a more rational approach to lead optimization. solubilityofthings.com

Rational Design of Derivatives Based on Systematic Structural Modifications

The rational design of analogues of 3-Bromo-4'-morpholinomethyl benzophenone (B1666685) involves the systematic modification of its three key structural components: the benzophenone core, the morpholinomethyl moiety, and the bromine substituent.

Modifications to the Benzophenone Core: Substituent Effects and Aromaticity

The benzophenone scaffold serves as the central framework of the molecule. Its two phenyl rings (Ring A, containing the bromine, and Ring B, containing the morpholinomethyl group) and the connecting ketone group offer multiple sites for modification. The electronic nature and position of substituents on these aromatic rings can profoundly influence the molecule's properties.

SAR studies on other benzophenone-containing compounds have shown that introducing various substituents can modulate activity. nih.gov For instance, the placement of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can alter the electron density of the aromatic system and the polarity of the molecule. nih.gov This, in turn, affects how the molecule interacts with its biological target, potentially through pi-pi stacking, hydrogen bonding, or dipole-dipole interactions.

The following table outlines potential modifications to the benzophenone core and their theoretical impact based on established medicinal chemistry principles.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Ring A (Bromo-substituted ring) | Add electron-donating group (e.g., -CH₃, -OCH₃) | May alter electronic distribution, potentially affecting target binding affinity. |

| Add electron-withdrawing group (e.g., -CF₃, -NO₂) | Could enhance electronic interactions with the target; may influence metabolic stability. | |

| Ring B (Morpholino-substituted ring) | Add small alkyl groups (e.g., methyl) | Can increase lipophilicity and introduce beneficial steric interactions. nih.gov |

| Introduce hydrogen bond donors/acceptors (e.g., -OH) | May create new, favorable interactions within the binding site. | |

| Ketone Linker | Reduce to an alcohol or methylene (B1212753) bridge | Alters the geometry and electronic nature of the core, likely changing binding mode and activity. |

Alterations of the Morpholinomethyl Moiety: Conformational and Steric Influences

The morpholinomethyl group at the 4'-position is a key feature that significantly influences the compound's physicochemical properties. The morpholine (B109124) ring is a "privileged structure" in medicinal chemistry, often employed to improve a molecule's pharmacokinetic profile. nih.govpharmjournal.ru Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. researchgate.netacs.org

The nitrogen atom in the morpholine ring is weakly basic, which can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in a target protein. nih.govnih.gov The oxygen atom can also act as a hydrogen bond acceptor. acs.org The flexible chair-like conformation of the morpholine ring, connected via a methylene linker, allows it to orient itself optimally within a binding pocket. acs.orgnih.gov

Systematic alterations to this moiety could include:

Linker Modification: Changing the length of the methylene linker (e.g., to an ethylene (B1197577) bridge) would affect the positioning of the heterocyclic ring relative to the benzophenone core, potentially impacting binding affinity.

Substitution on the Morpholine Ring: Adding substituents to the morpholine ring itself could introduce new interaction points or create steric hindrance, providing a means to fine-tune selectivity and potency. nih.gov

Impact of Bromine Substitution on Molecular Recognition and Interaction Profiles

The bromine atom at the 3-position of Ring A is a critical determinant of the molecule's electronic and steric profile. Halogen substitution is a common strategy in drug design to enhance potency and modulate physicochemical properties. In the context of 3-Bromo-4'-morpholinomethyl benzophenone, the bromine atom exerts its influence through several mechanisms.

Firstly, as an electron-withdrawing group, it modifies the electronic character of the phenyl ring. Secondly, its size and polarizability can lead to favorable van der Waals and hydrophobic interactions within a receptor pocket. Most significantly, the bromine atom can participate in halogen bonding—a highly directional, non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic atom like oxygen or nitrogen on the receptor. This type of interaction can significantly contribute to binding affinity and specificity.

Studies on other bioactive molecules have demonstrated that bromo-substituents can lead to potent activity. wikipedia.org Specifically, in a series of morpholine-conjugated benzophenones, a bromo-substituent at the ortho position (relative to the ketone) was found to be significant for achieving high anti-mitogenic activity, underscoring the strategic importance of this halogen's placement. nih.gov Modifying the bromine's position on the ring (e.g., to the 2- or 4-position) or replacing it with other halogens (e.g., chlorine or fluorine) would systematically probe the steric and electronic requirements of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the biological activity of a series of compounds with their physicochemical properties, expressed numerically as molecular descriptors. wikipedia.orgneovarsity.org For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

The general form of a QSAR model is: Activity = f (molecular descriptors) + error neovarsity.org

Building a robust QSAR model involves several steps: data collection for a training set of analogues, calculation of relevant molecular descriptors, feature selection to identify the most influential descriptors, model generation using statistical methods, and rigorous validation. drugdesign.org

Selection and Calculation of Molecular Descriptors

The selection of appropriate molecular descriptors is critical for the success of a QSAR model. protoqsar.com These descriptors numerically encode different aspects of a molecule's structure and properties. For a molecule like this compound, descriptors would be chosen to capture its key features. They are typically categorized by their dimensionality and the properties they represent. nih.govucsb.edu

A comprehensive set of descriptors would be calculated for each analogue in a training set to build a predictive model. The following table provides examples of descriptor classes and specific descriptors relevant to this chemical scaffold.

| Descriptor Class | Specific Descriptor Examples | Relevance to this compound Analogues |

| 1D Descriptors (Constitutional) | Molecular Weight (MW), Count of H-bond donors/acceptors, Rotatable bond count | Describes basic composition, size, and flexibility, which influence ADME properties. drugdesign.org |

| 2D Descriptors (Topological) | Molecular Connectivity Indices (e.g., Chi indices), Kappa Shape Indices | Encodes information about atom connectivity and branching, reflecting molecular shape and size. nih.gov |

| 3D Descriptors (Geometric) | Solvent Accessible Surface Area (SASA), Molecular Volume, Principal Moments of Inertia | Describes the 3D shape and steric bulk of the molecule, which is crucial for receptor fit. drugdesign.org |

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies, Partial atomic charges, Hammett constants | Quantifies the electronic distribution, polarizability, and reactivity of the molecule, relevant for electrostatic and halogen bonding interactions. slideshare.net |

| Hydrophobicity Descriptors | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule, a key factor in membrane permeability and hydrophobic interactions with the target. |

By correlating these descriptors with observed biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive QSAR model can be established. drugdesign.org Such a model would serve as a powerful tool for the future design of this compound analogues.

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive capacity of any Quantitative Structure-Activity Relationship (QSAR) model are paramount for its practical application in designing new analogues of this compound. nih.gov Robust statistical validation is essential to ensure that the developed model is not a result of chance correlation and can accurately forecast the biological activity of compounds not yet synthesized. nih.govresearchgate.net Validation is typically categorized into internal and external procedures. nih.govd-nb.info

Internal validation assesses the stability and robustness of the model using the training set data from which it was derived. researchgate.net A common and effective method for internal validation is the leave-one-out (LOO) cross-validation. In this technique, one compound is systematically removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

External validation, however, is considered the "gold standard" for evaluating a QSAR model's predictive power. researchgate.net It involves challenging the model with a test set of compounds that were not used in the model's development. nih.govresearchgate.net The model's ability to predict the activities of these external compounds provides a true measure of its utility for novel structures. researchgate.net Several statistical metrics are employed to assess the performance of the model on the test set, including the coefficient of determination (R²), which measures the correlation between the observed and predicted activities. nih.gov

For a QSAR model for this compound analogues to be considered predictive, it must meet stringent statistical criteria. These criteria often include a high q² from internal validation and a high R² value for the external test set. The difference between R² and q² should also be minimal to avoid overfitting.

Below is an interactive data table showcasing typical statistical parameters used to validate a hypothetical QSAR model for benzophenone analogues.

The predictive power of a QSAR model is not solely dependent on statistical metrics but also on the quality and relevance of the underlying data and the appropriateness of the selected molecular descriptors. ljmu.ac.uk Therefore, a comprehensive validation process is a critical step in the development of reliable QSAR models for guiding the synthesis of new this compound analogues.

Chemoinformatics and Data Mining for SAR Elucidation and Chemical Space Analysis

Chemoinformatics and data mining are indispensable tools for elucidating the Structure-Activity Relationships (SAR) and analyzing the chemical space of this compound analogues. chemrxiv.org These computational approaches enable the systematic exploration of large datasets of chemical structures and their associated biological activities to identify key molecular features that govern potency and selectivity. scispace.com

SAR elucidation involves identifying and interpreting the relationships between the chemical structure of a molecule and its biological activity. For benzophenone derivatives, this could involve understanding how different substituents on the two aromatic rings, such as the bromo group at the 3-position and the morpholinomethyl group at the 4'-position, influence the compound's interaction with a biological target. Chemoinformatics techniques facilitate this by calculating a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, including its electronic, steric, hydrophobic, and topological properties.

Data mining algorithms can then be applied to these descriptor datasets to identify patterns and build predictive models. Techniques such as principal component analysis (PCA) can be used to reduce the dimensionality of the data and visualize the chemical space occupied by the analogues. scispace.com This allows researchers to identify clusters of similar compounds and understand the diversity of the synthesized library. chemrxiv.org

Chemical space analysis is a conceptual framework used to represent the vast universe of all possible molecules. scispace.com By mapping the synthesized this compound analogues within this space, researchers can assess the coverage of their library and identify unexplored regions that may contain novel and potent compounds. chemrxiv.org Visualizing the chemical space, often in two or three dimensions, with compounds colored by their activity, can reveal "activity cliffs"—pairs of structurally similar compounds with a large difference in activity. whiterose.ac.uk These cliffs are particularly informative for understanding subtle structural modifications that lead to significant changes in biological response. whiterose.ac.uk

The table below presents a selection of common molecular descriptors that would be calculated and used in the chemoinformatic analysis of this compound analogues.

Through the integrated application of chemoinformatics and data mining, a deeper understanding of the SAR for this compound analogues can be achieved, guiding the rational design of new compounds with improved activity profiles.

Consideration of Structure-Biodegradability Relationships (SBR) for Environmental Fate Prediction

Biodegradation is a key process that removes chemicals from the environment. nih.gov The rate and extent of this process for benzophenone derivatives are significantly influenced by the nature and position of substituents on the benzophenone core. nih.gov For instance, the presence of halogen atoms, such as the bromine in this compound, can often increase a compound's resistance to microbial degradation. The morpholinomethyl group, while potentially improving water solubility, also presents a complex heterocyclic structure that may be challenging for microbial enzymes to break down.

Predicting the environmental fate of this compound analogues would involve developing SBR models. These models would utilize molecular descriptors, similar to those in QSAR, that are relevant to biodegradation. Such descriptors might include water solubility, LogP, and specific structural fragments known to be either readily biodegradable or recalcitrant. By analyzing a series of analogues with varying substituents, it is possible to build a model that can predict the likelihood of biodegradation for newly designed compounds.

The following interactive table illustrates hypothetical biodegradability data for a series of benzophenone analogues, demonstrating the influence of different substituents on their environmental persistence.

By incorporating SBR considerations early in the design process, it is possible to guide the development of this compound analogues that are not only biologically active but also have a more favorable environmental profile. This proactive approach aligns with the principles of green chemistry and sustainable pharmaceutical design.

Derivatization and Functionalization Strategies for 3 Bromo 4 Morpholinomethyl Benzophenone

Site-Selective Functionalization of the Benzophenone (B1666685) Moiety

The benzophenone core of 3-Bromo-4'-morpholinomethyl benzophenone presents two primary sites for functionalization: the bromine-bearing phenyl ring and the carbonyl group. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the modification of aryl halides. nobelprize.orgnih.gov Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzophenone scaffold. nih.gov For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, potentially enhancing interactions with biological targets. Similarly, a Sonogashira coupling with a terminal alkyne could introduce a rigid linker for further functionalization.

The reactivity of the bromine atom also allows for nucleophilic aromatic substitution (SNAr) reactions, particularly if activating groups are present on the ring or under specific catalytic conditions. nih.govmasterorganicchemistry.com This could allow for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for the functionalization of the bromo-substituted ring:

| Reaction Name | Coupling Partner | Introduced Group | Potential Application |

| Suzuki Coupling | Arylboronic acid/ester | Aryl group | Modulation of steric bulk and electronic properties |

| Stille Coupling | Organostannane | Alkyl, alkenyl, aryl, or alkynyl group | Introduction of a wide range of organic fragments |

| Heck Reaction | Alkene | Alkenyl group | Elongation of the scaffold with a flexible chain |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Introduction of a rigid linker for further modification |

| Buchwald-Hartwig Amination | Amine | Amino group | Introduction of hydrogen bond donors/acceptors |

Chemical Modifications of the Morpholine (B109124) Ring System

The morpholine ring in this compound is a common motif in medicinal chemistry, often imparting favorable physicochemical properties such as aqueous solubility. While generally stable, the morpholine moiety can be chemically modified.

The nitrogen atom of the morpholine is tertiary, limiting direct N-alkylation or N-acylation that is common for secondary amines. However, oxidative metabolism can lead to N-dealkylation, revealing a secondary amine that could be a site for further derivatization in a metabolic context. More direct synthetic modifications would likely involve more strenuous conditions that could lead to ring-opening.

Ring-opening reactions of morpholines, though not as common as for more strained heterocycles like aziridines, can be achieved under specific conditions. nih.govnih.gov For instance, treatment with strong acids at high temperatures or with certain chloroformates can lead to cleavage of the C-O or C-N bonds within the ring. This would fundamentally alter the scaffold and could be a strategy for creating novel chemical entities.

Another approach to modifying the morpholine ring involves reactions at the carbon atoms. While the saturated nature of the ring makes direct functionalization challenging, radical-based reactions could potentially introduce substituents. However, such reactions often lack selectivity.

Introduction of Diverse Functional Groups to the Molecular Scaffold

The introduction of a wide array of functional groups is crucial for fine-tuning the biological activity and pharmacokinetic profile of a lead compound. The this compound scaffold offers multiple opportunities for such modifications.

As discussed in section 7.1, the bromine atom is a key site for introducing new functionalities via cross-coupling reactions. This allows for the incorporation of groups such as:

Alkyl and Aryl groups: To probe steric and hydrophobic interactions.

Heterocycles: To introduce potential hydrogen bond donors and acceptors, and to modulate polarity.

Nitriles and Amides: To act as hydrogen bond acceptors and to participate in polar interactions.

Esters and Carboxylic Acids: To introduce a negative charge at physiological pH and enhance solubility.

The aromatic rings themselves can be subject to electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups. The morpholinomethyl-substituted ring is activated towards electrophilic substitution, while the bromo-substituted ring is deactivated.

Synthesis of Conjugates and Advanced Molecular Probes

The this compound scaffold can be elaborated to create conjugates and molecular probes for studying biological systems. nih.gov Benzophenones are well-known photoaffinity labels; upon irradiation with UV light, the benzophenone moiety can form a covalent bond with nearby amino acid residues in a protein binding pocket. nih.gov This property can be exploited to identify the binding partners of derivatives of this scaffold.

To create a molecular probe, a linker and a reporter group would typically be attached to the core scaffold. The bromine atom is an ideal attachment point for a linker, which could then be connected to a variety of reporter groups, including:

Fluorophores: Such as fluorescein (B123965) or rhodamine, for use in fluorescence microscopy or fluorescence polarization assays.

Biotin: For affinity purification of target proteins.

Radioisotopes: For use in radioligand binding assays.

The synthesis of such a probe would involve a multi-step sequence, starting with the functionalization of the bromine atom, followed by the attachment of the linker and finally the reporter group.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. bhsai.orgnih.gov

Scaffold hopping involves replacing the central core of the molecule with a different, but structurally or topographically similar, scaffold. dundee.ac.uk For this compound, the benzophenone core could be replaced with other diaryl scaffolds, such as a diphenyl ether, a biphenyl, or a heterocyclic core that maintains the relative orientation of the two phenyl rings.

Bioisosteric replacement focuses on substituting a specific functional group with another group that has similar steric and electronic properties. researchgate.net This can be used to address liabilities such as metabolic instability or to improve selectivity. princeton.edu Key bioisosteric replacements for the functional groups in this compound include:

| Original Group | Potential Bioisostere(s) | Rationale |

| Bromine | Chlorine, Trifluoromethyl (CF3), Cyano (CN) | Modulate electronics and lipophilicity; CF3 can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com |

| Ketone Carbonyl | Sulfone, Sulfoxide, Oxime, Methylene (B1212753) | Alter polarity, hydrogen bonding capacity, and metabolic stability. |

| Morpholine Ring | Piperidine, Piperazine, Thiomorpholine | Modify basicity, hydrogen bonding potential, and lipophilicity. |

| Phenyl Ring | Pyridine, Thiophene, other heterocycles | Introduce polarity, modulate metabolic stability, and alter vectoral properties. researchgate.net |

These strategies, often guided by computational modeling, can lead to the discovery of new drug candidates with superior profiles compared to the original lead compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step approach is typically employed. First, bromination of a benzophenone precursor (e.g., 4'-methylbenzophenone) using brominating agents like NBS (N-bromosuccinimide) or Br₂ under radical initiation can introduce the bromo group. Subsequent morpholinomethylation involves nucleophilic substitution or Mannich-type reactions using morpholine and formaldehyde derivatives. For example, evidence from analogous compounds (e.g., 2-Bromo-4-methylpropiophenone synthesis) suggests controlled temperature (0–5°C for bromination) and anhydrous conditions (e.g., THF/DMF for morpholine coupling) are critical for high yields . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aromatic protons for bromo-substituted rings at δ 7.2–8.0 ppm, morpholine methylene protons at δ 3.5–3.7 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching theoretical values (e.g., C₁₈H₁₈BrNO₂ requires ~368.05 g/mol).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase). Cross-reference with analogous compounds in evidence (e.g., 3-Bromo-4-chlorobenzophenone characterization) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential bromine/morpholine vapor release.

- Waste Disposal : Segregate halogenated organic waste and neutralize acidic/basic byproducts before disposal, as per protocols for brominated aromatics .

Advanced Research Questions

Q. How does the electronic nature of the morpholinomethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The morpholinomethyl group acts as an electron-donating substituent via nitrogen lone pairs, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) to target the bromo site while avoiding side reactions at the morpholine moiety. Compare kinetic data with non-morpholine analogs (e.g., 3-Bromo-4-methylbenzophenone) to isolate electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMSO, DMF), chlorinated (DCM, chloroform), and ether-based solvents (THF). Use dynamic light scattering (DLS) to detect aggregation. For example, evidence from 4-Bromophenethyl alcohol shows solubility discrepancies resolved by adjusting solvent polarity or sonication . Document temperature-dependent solubility curves (e.g., 25°C vs. 40°C).

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO/LUMO distributions. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize derivatives for synthesis. Validate predictions with in vitro assays, as seen in morpholine-containing inhibitors targeting epigenetic regulators .

Q. What experimental designs optimize the regioselectivity of morpholinomethyl group introduction in benzophenone derivatives?

- Methodological Answer : Use directing groups (e.g., hydroxyl or nitro) to guide morpholinomethylation. For instance, para-substituted benzophenones show higher regioselectivity than meta analogs. Compare yields under acidic (HCl) vs. basic (NaHCO₃) conditions, as demonstrated in 4-Bromo-3-chlorophenol functionalization .

Methodological Notes

- Synthesis Optimization : Include control experiments to isolate the impact of catalysts (e.g., Lewis acids like AlCl₃) on reaction efficiency.

- Data Reproducibility : Report detailed reaction parameters (e.g., stoichiometry, ramp rates) to address variability in cross-study comparisons.

- Advanced Characterization : Utilize X-ray crystallography for unambiguous structural confirmation, as applied to brominated triazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。